molecular formula C11H16O2 B2845635 (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-ol CAS No. 2248197-84-2

(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-ol

Cat. No.: B2845635
CAS No.: 2248197-84-2
M. Wt: 180.247
InChI Key: ZANCASBONDVBOO-VIFPVBQESA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and products of these reactions .


Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical rotation, etc. Techniques like IR spectroscopy, UV-Vis spectroscopy, and chromatography might be used .

Mechanism of Action

If the compound is biologically active, its mechanism of action would involve how it interacts with biological systems. This could be its binding to a specific receptor, inhibition of an enzyme, etc .

Safety and Hazards

This involves understanding the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and the development of new synthesis methods or analogs .

Properties

IUPAC Name

(2R)-2-(4-methoxy-2-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8-6-10(13-3)4-5-11(8)9(2)7-12/h4-6,9,12H,7H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANCASBONDVBOO-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)[C@@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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